REACTION_SMILES
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[C:1](#[N:2])[c:3]1[n:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11][cH:12]1.[CH3:13][Si:14]([C:15]#[N:16])([CH3:17])[CH3:18].[CH3:31][CH2:32][N:33]([CH2:34][CH3:35])[CH2:36][CH3:37].[CH3:38][C:39]#[N:40].[OH:19][c:20]1[cH:21][cH:22][cH:23][c:24]2[c:25]1[cH:26][cH:27][cH:28][n+:29]2[O-:30]>>[C:1](#[N:2])[c:3]1[n:4][c:5]2[cH:6][cH:7][cH:8][c:9]([OH:19])[c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][n+]1cccc2c(O)cccc21
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Name
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Type
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product
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Smiles
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N#Cc1ccc2c(O)cccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |